molecular formula C23H21FN4O3 B11507033 6-Amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11507033
M. Wt: 420.4 g/mol
InChI Key: WQCWNYIFMZTSNO-UHFFFAOYSA-N
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Description

6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Cyclization to form the pyran ring: This step often involves the use of aldehydes or ketones in the presence of a base.

    Functional group modifications: Introduction of amino, ethoxy, and fluorophenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxy groups.

    Reduction: Reduction reactions can modify the nitro or carbonyl groups present in the compound.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyranopyrazoles: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups with varying biological activities.

Uniqueness

6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

6-amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21FN4O3/c1-3-29-15-9-10-16(18(11-15)30-4-2)21-20-19(13-5-7-14(24)8-6-13)17(12-25)22(26)31-23(20)28-27-21/h5-11,19H,3-4,26H2,1-2H3,(H,27,28)

InChI Key

WQCWNYIFMZTSNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)F)OCC

Origin of Product

United States

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